7-(Benzyloxy)-6-methoxyquinolin-4-ol
Overview
Description
The compound 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a synthetic organic molecule that is of interest due to its potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a common motif in many pharmacologically active compounds. The presence of methoxy and benzyloxy substituents can significantly influence the molecule's chemical behavior and biological activity .
Synthesis Analysis
The synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol involves multiple steps starting from readily available starting materials such as vanillin. The process includes benzylation, nitration, oxidation, reduction, and cyclization steps . The synthesis route is designed to introduce the benzyloxy and methoxy groups at specific positions on the quinoline ring. The overall yield and the influence of reaction conditions such as reagent amounts, temperature, and time are critical factors that are optimized to improve the synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, X-ray diffraction data of similar compounds have shown that they can crystallize in different space groups with well-defined unit-cell parameters . These structural analyses provide insights into the molecular conformation and the potential for intermolecular interactions, which are important for understanding the compound's behavior in a solid state .
Chemical Reactions Analysis
The reactivity of compounds similar to 7-(Benzyloxy)-6-methoxyquinolin-4-ol has been studied in various chemical reactions. For example, methoxy- and benzyloxy-substituted isoquinolines have been metalated and then trapped with aromatic aldehydes to yield aryl(isoquinolin-1-yl)carbinols, which serve as intermediates for further chemical transformations . Additionally, the thermal isomerization and reactions with organic and hydrohalic acids of related tetrahydroisoquinolines have been explored, providing valuable information on the stereochemical aspects of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and related compounds are influenced by their molecular structures. The presence of electron-donating methoxy groups and the electron-withdrawing benzyloxy group can affect the compound's acidity, basicity, solubility, and stability. The NMR spectral data can be used to differentiate isomeric compounds and to determine the position of substituents on the isoquinoline ring . These properties are essential for the compound's potential applications in drug design and development.
Scientific Research Applications
1. Liquid-Crystalline Compounds
- Application Summary: This compound has been used in the synthesis of new liquid-crystalline compounds based on terminal benzyloxy group . These materials are developed from rod-like Schiff base .
- Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, In, are prepared and investigated . The length of the terminal alkyloxy chain (n) varies amongst the compounds in the series .
- Results: Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed . The theoretical computations revealed that the length of the alkyl side chain influences the zero-point energy, reactivity and other estimated thermodynamic parameters of benzoyloxy/azomethine derivatives .
2. Cholinesterases and Monoamine Oxidase B Inhibitors
- Application Summary: This compound has been used in the development of multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Methods of Application: A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying these inhibitors . Single-point modifications at the benzyloxy or at the basic moiety were studied .
- Results: The results of this research are not explicitly mentioned in the source .
3. Synthesis of Vandetanib
- Application Summary: This compound has been used in the synthesis of Vandetanib , a medication used for the treatment of certain types of cancer.
- Methods of Application: The compound was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination .
- Results: The total yield of the five steps was 29.2% .
4. Synthesis of Benzofuran Rings
- Application Summary: This compound has been used in the total synthesis of natural products containing benzofuran rings .
- Methods of Application: The synthesis involves several steps, including the use of 1-benzyloxy-3-(diacetoxyiodo)benzene .
- Results: The results of this research are not explicitly mentioned in the source .
5. Synthesis of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline
- Application Summary: This compound has been used in the synthesis of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline .
- Methods of Application: The synthesis process is not explicitly mentioned in the source .
- Results: The structure of the synthesized compound was confirmed by 1 H NMR and MS spectrum . The total yield of the synthesis was 29.2% .
6. Total Synthesis of Natural Products Containing Benzofuran Rings
- Application Summary: This compound has been used in the total synthesis of natural products containing benzofuran rings .
- Methods of Application: The synthesis involves several steps, including the use of 1-benzyloxy-3-(diacetoxyiodo)benzene .
- Results: The results of this research are not explicitly mentioned in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-6-methoxyquinolin-4-ol |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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